4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide
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Overview
Description
4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide is a complex organic compound with the molecular formula C18H19N3O2S . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with phenylmethylamine and 2-propynylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide include other benzenesulfonamide derivatives such as:
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide
- 4-Methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
71795-21-6 |
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Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-benzyl-1-(4-methylphenyl)sulfonyl-3-prop-2-ynylguanidine |
InChI |
InChI=1S/C18H19N3O2S/c1-3-13-19-18(20-14-16-7-5-4-6-8-16)21-24(22,23)17-11-9-15(2)10-12-17/h1,4-12H,13-14H2,2H3,(H2,19,20,21) |
InChI Key |
BAJNBINKRWTUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2)NCC#C |
Origin of Product |
United States |
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